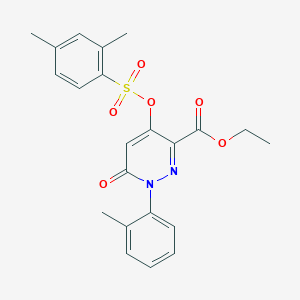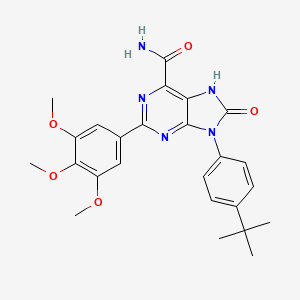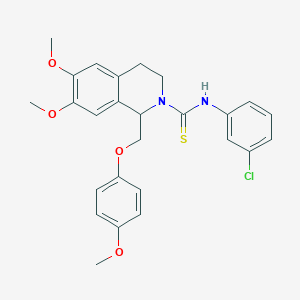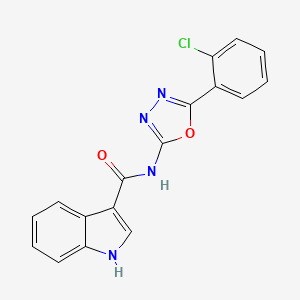![molecular formula C19H28N2O3S B2845874 2-Ethoxy-N-[(4-morpholin-4-ylthian-4-yl)methyl]benzamide CAS No. 2380077-38-1](/img/structure/B2845874.png)
2-Ethoxy-N-[(4-morpholin-4-ylthian-4-yl)methyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethoxy-N-[(4-morpholin-4-ylthian-4-yl)methyl]benzamide, also known as EMTB, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields of research. EMTB is a thianaphthene derivative that has been synthesized through a multi-step process.
Mechanism Of Action
The mechanism of action of 2-Ethoxy-N-[(4-morpholin-4-ylthian-4-yl)methyl]benzamide is not fully understood. However, it has been suggested that 2-Ethoxy-N-[(4-morpholin-4-ylthian-4-yl)methyl]benzamide may inhibit the activity of the enzyme histone deacetylase (HDAC), which plays a role in the regulation of gene expression. Inhibition of HDAC activity may lead to the induction of apoptosis and the inhibition of cell proliferation.
Biochemical and Physiological Effects:
2-Ethoxy-N-[(4-morpholin-4-ylthian-4-yl)methyl]benzamide has been shown to have various biochemical and physiological effects. In cancer cells, 2-Ethoxy-N-[(4-morpholin-4-ylthian-4-yl)methyl]benzamide has been shown to induce apoptosis and inhibit cell proliferation. In neurology, 2-Ethoxy-N-[(4-morpholin-4-ylthian-4-yl)methyl]benzamide has been shown to have neuroprotective effects and may improve cognitive function. In immunology, 2-Ethoxy-N-[(4-morpholin-4-ylthian-4-yl)methyl]benzamide has been shown to modulate the immune response and may have potential applications in the treatment of autoimmune diseases.
Advantages And Limitations For Lab Experiments
2-Ethoxy-N-[(4-morpholin-4-ylthian-4-yl)methyl]benzamide has several advantages for lab experiments, including its high purity and stability. However, 2-Ethoxy-N-[(4-morpholin-4-ylthian-4-yl)methyl]benzamide also has limitations, including its low solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for research on 2-Ethoxy-N-[(4-morpholin-4-ylthian-4-yl)methyl]benzamide. One direction is to further investigate the mechanism of action of 2-Ethoxy-N-[(4-morpholin-4-ylthian-4-yl)methyl]benzamide and its potential applications in cancer research, neurology, and immunology. Another direction is to develop more efficient synthesis methods for 2-Ethoxy-N-[(4-morpholin-4-ylthian-4-yl)methyl]benzamide and to improve its solubility in water. Additionally, further studies are needed to determine the toxicity of 2-Ethoxy-N-[(4-morpholin-4-ylthian-4-yl)methyl]benzamide at different concentrations and to develop safe dosages for its potential applications.
Synthesis Methods
2-Ethoxy-N-[(4-morpholin-4-ylthian-4-yl)methyl]benzamide is synthesized through a multi-step process that involves the reaction of 2-ethoxybenzoyl chloride with 4-morpholin-4-ylthian-4-ylmethanamine, followed by the reaction of the resulting intermediate with sodium borohydride. The final product is obtained through a purification process using column chromatography.
Scientific Research Applications
2-Ethoxy-N-[(4-morpholin-4-ylthian-4-yl)methyl]benzamide has shown potential applications in various fields of research, including cancer research, neurology, and immunology. In cancer research, 2-Ethoxy-N-[(4-morpholin-4-ylthian-4-yl)methyl]benzamide has been shown to inhibit the proliferation of cancer cells by inducing apoptosis. In neurology, 2-Ethoxy-N-[(4-morpholin-4-ylthian-4-yl)methyl]benzamide has been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases. In immunology, 2-Ethoxy-N-[(4-morpholin-4-ylthian-4-yl)methyl]benzamide has been shown to modulate the immune response and may have potential applications in the treatment of autoimmune diseases.
properties
IUPAC Name |
2-ethoxy-N-[(4-morpholin-4-ylthian-4-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O3S/c1-2-24-17-6-4-3-5-16(17)18(22)20-15-19(7-13-25-14-8-19)21-9-11-23-12-10-21/h3-6H,2,7-15H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZTMAWUTPTYANR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NCC2(CCSCC2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-ethoxy-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 4-({[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetyl}amino)benzoate](/img/structure/B2845793.png)



![Ethyl 1-formylimidazo[1,5-A]pyridine-3-carboxylate](/img/structure/B2845803.png)
![N1-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-N2-(2-methoxy-5-methylphenyl)oxalamide](/img/structure/B2845804.png)

![ethyl 4-(2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamido)benzoate](/img/structure/B2845807.png)
![N-(2-ethoxyphenyl)-2-[5-(4-fluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B2845808.png)


![4-[4-[4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]-6-methylpyrimidin-2-yl]morpholine](/img/structure/B2845812.png)
